methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate
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Overview
Description
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate is a complex organic compound that features a morpholine ring substituted with a phenyl group and linked to a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate typically involves the reaction of 2-phenylmorpholine with L-phenylalanine methyl ester in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(2R)-1-(methoxyacetyl)-4-(phenylcarbamoyl)-2-piperazinyl]carbonyl-O-methyl-L-tyrosinate .
- N-{[1-(N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-phenylalanyl)-4-piperidinyl]carbonyl}-L-valine .
Uniqueness
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenylalanine derivative. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-[(2-phenylmorpholine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C21H24N2O4/c1-26-20(24)18(14-16-8-4-2-5-9-16)22-21(25)23-12-13-27-19(15-23)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,22,25)/t18-,19?/m0/s1 |
InChI Key |
BZUYLMYGXULSFD-OYKVQYDMSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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